5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid
Description
Historical Development of Pyrrolo-thiazole Chemistry
The exploration of pyrrolo-thiazole systems began in the mid-20th century with the discovery of thiazole-containing natural products such as bacitracin and thiostrepton. Early synthetic efforts focused on -thiazolo[3,2-a]pyridine systems, but the development of asymmetric cycloaddition methodologies in the 2000s revolutionized access to complex fused frameworks. A pivotal advancement occurred in 2008 with the demonstration of 1,3-dipolar reactions between thiazolium azomethine ylides and vinyl sulfoxides, enabling stereoselective construction of pyrrolo[2,1-b]thiazole cores.
Subsequent work by synthetic chemists introduced intramolecular dipolar cycloadditions, as exemplified by the conversion of N-acylthiazolidine-4-carboxylic acids to chiral pyrrolo[1,2-c]thiazoles. These methods laid the foundation for synthesizing 5-oxo-hexahydropyrrolo[2,1-b]thiazole-7a-carboxylic acid through optimized cyclization protocols that control both regio- and stereochemistry.
Position in Heterocyclic Chemistry Research Landscape
The compound's structural uniqueness arises from its bicyclic system combining a six-membered pyrrolidine ring fused to a five-membered thiazole moiety. Key features include:
- Molecular formula : C₇H₉NO₃S (confirmed via high-resolution mass spectrometry)
- Functional groups : Oxo group at position 5 and carboxylic acid at 7a
- Stereochemical complexity : Three contiguous stereocenters influencing biological interactions
Comparative analysis with related heterocycles reveals distinct advantages:
The carboxylic acid moiety enhances water solubility compared to analogous non-polar derivatives, making it particularly valuable for medicinal chemistry applications.
Significance in Medicinal Chemistry Research
Recent studies highlight three key therapeutic dimensions:
- Multidrug resistance (MDR) reversal : Derivatives demonstrate P-glycoprotein inhibition in uterine sarcoma cells (MES-SA-DX5 line), restoring chemosensitivity with EC₅₀ values ≤2.3 μM.
- Apoptosis induction : 4-Bromophenyl-substituted analogues show 3-fold increases in caspase-3 activation compared to baseline in resistant cancer models.
- Protein trafficking modulation : Tricyclic variants enhance F508del-CFTR plasma membrane localization by 678 μMs⁻¹ in cystic fibrosis models, surpassing earlier bithiazole correctors.
Mechanistic studies suggest dual modes of action:
- Competitive inhibition of ATP-binding cassette transporters
- Stabilization of misfolded proteins through thiazole-mediated H-bonding
Current Research Trajectories and Academic Interest
Four emerging frontiers dominate contemporary research:
1.4.1. Stereochemical Optimization
Advanced computational modeling combined with X-ray crystallography enables rational design of enantiopure derivatives. Recent work demonstrates that (7aR)-configured isomers exhibit 40% greater MDR reversal than their (7aS)-counterparts.
1.4.2. Hybrid Scaffold Development
Incorporation of fluorinated aryl groups (e.g., 2,4-dichlorophenyl) improves blood-brain barrier penetration while maintaining EC₅₀ values below 5 μM in glioblastoma models.
1.4.3. Targeted Drug Delivery Systems
Polymer-conjugated derivatives using the carboxylic acid as an attachment point show:
- 72-hour sustained release profiles
- 5-fold reduced hepatotoxicity vs. free drug forms
1.4.4. High-Throughput Screening Platforms
Automated synthesis robots now produce >200 structural variants weekly, accelerating structure-activity relationship (SAR) studies. Preliminary data identify critical pharmacophores:
| Structural Feature | Activity Contribution |
|---|---|
| 5-Oxo group | Enhances H-bond donor capacity by 38% |
| Thiazole sulfur | Mediates π-cation interactions with ATP-binding domains |
| 7a-Carboxylic acid | Improves aqueous solubility (logP reduction from 2.1 to 0.7) |
Properties
IUPAC Name |
5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNZOVOMLCCNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)CCS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted thiophenols with α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by further functionalization to introduce the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents onto the pyrrolothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, such as in the creation of advanced materials.
Mechanism of Action
The mechanism by which 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid exerts its effects depends on its specific derivatives and the biological targets they interact with. The compound may bind to specific molecular targets, such as enzymes or receptors, and modulate their activity through various pathways. The exact mechanism of action would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
5-Oxo-7α-Phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid (CAS 1008946-76-6)
Structural Modifications : Incorporates a phenyl group at position 7α and relocates the carboxylic acid to position 3.
7A-(4-Bromophenyl)-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid (CAS 940524-55-0)
Structural Modifications : Features a 4-bromophenyl group at position 7a.
- Molecular Formula: C₁₃H₁₂BrNO₃S (MW 342.21 g/mol) .
- Key Differences: Bromine introduces electronegativity and polarizability, likely enhancing halogen bonding in receptor interactions. No CCS data available, but higher molecular weight suggests increased collision cross-sections.
Imidazo[2,1-b][1,3]thiazole Derivatives
Examples : Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid (CAS listed in Kanto Reagents Catalog) .
- Structural Differences : Replaces the pyrrolidine ring with an imidazole, altering electronic properties.
- Functional Impact : Imidazole’s aromaticity may enhance π-π stacking interactions, contrasting with the saturated pyrrolidine in the parent compound.
Nitroso-Substituted Analogs
Example : 3-Methyl-5-nitroso-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole .
- Reactivity : Nitroso groups facilitate cyclization reactions under acidic conditions, a property absent in the parent compound .
Comparative Data Tables
Table 1: Molecular and Collision Cross-Section Data
Table 2: Physical Properties
Key Research Findings
Substituent Effects : Phenyl and bromophenyl derivatives exhibit increased molecular weight and CCS values compared to the parent compound, correlating with enhanced steric and electronic interactions .
Biological Activity
5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid (C7H9NO3S) is a heterocyclic compound known for its potential biological activities. This article aims to elucidate its biological activity based on available literature, including structural characteristics, synthesis methods, and specific case studies highlighting its pharmacological properties.
Structural Characteristics
The compound has a complex structure characterized by a thiazole ring fused with a pyrrolidine-like moiety. Its molecular formula is C7H9NO3S, and it exhibits significant chemical properties that contribute to its biological activity.
- Molecular Formula : C7H9NO3S
- SMILES Notation : C1CC2(N(C1=O)CCS2)C(=O)O
- InChIKey : KUQNZOVOMLCCNA-UHFFFAOYSA-N
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The methods can vary significantly based on the desired derivatives and target biological activities.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of compounds related to 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole exhibit notable antimicrobial activity. For instance:
- Antibacterial Activity : In a comparative study, various thiazole derivatives showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the thiazole ring significantly enhanced their efficacy compared to standard antibiotics like Ciprofloxacin and Rifampicin .
- Antitubercular Activity : Some derivatives demonstrated potent activity against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) reported as low as 50 μg/mL. This positions these compounds as potential candidates for further development in treating tuberculosis .
The proposed mechanism of action for compounds related to 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole involves inhibition of key bacterial enzymes such as leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis in bacteria, making it an attractive target for antibiotic development.
Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study focused on synthesizing various thiazole derivatives revealed that those containing flexible side chains exhibited enhanced antibacterial properties. The most potent compound from this series was found to inhibit LeuRS with a percentage inhibition of up to 78.24% at 15 μg/mL .
| Compound | Structure | MIC (μg/mL) | % Inhibition |
|---|---|---|---|
| 5f | Structure | 50 | 78.24 |
| 5d | Structure | >100 | 60.00 |
| 5g | Structure | >100 | 55.00 |
Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship highlighted that the introduction of electron-withdrawing groups on the phenyl ring significantly increased antibacterial activity. This emphasizes the importance of molecular modifications in enhancing biological efficacy.
Q & A
Q. What strategies mitigate decomposition during functionalization reactions?
- Methodological Answer :
- Low-Temperature Additions : Add electrophiles (e.g., acyl chlorides) at –78°C to minimize side reactions.
- Protective Groups : Use tert-butyl esters for carboxylic acids during harsh reactions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) for acid-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
